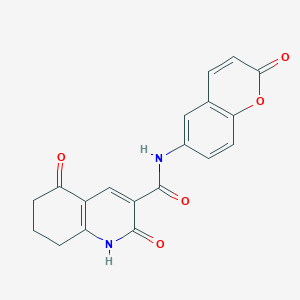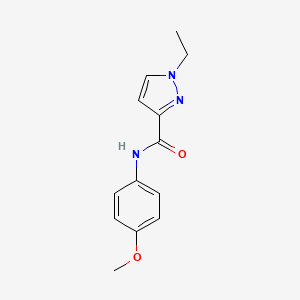![molecular formula C18H17N3O B5366010 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole-based compounds and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been shown to exhibit potent antitumor activity, and several studies have been conducted to investigate its potential as an anticancer agent. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, and its effects on the immune system have been investigated.
作用機序
The exact mechanism of action of 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole is not fully understood. However, several studies have suggested that this compound exerts its effects through the inhibition of certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, this compound has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. One of the major effects is its ability to induce apoptosis, which is a process of programmed cell death. This compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential use as an anticancer agent. Additionally, this compound has also been shown to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole in lab experiments is its potential as a potent drug candidate for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, and several modifications can be made to improve the yield and purity of the product. However, one of the major limitations of using this compound is its potential toxicity, and further studies are needed to investigate its safety profile.
将来の方向性
There are several future directions for research on 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole. One of the major areas of research is the development of more potent and selective analogs of this compound for the treatment of various diseases. Additionally, further studies are needed to investigate the safety profile of this compound and its potential side effects. Furthermore, the potential use of this compound as an anti-inflammatory agent and its effects on the immune system need to be investigated further.
合成法
The synthesis of 1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole involves several steps. The first step involves the preparation of 3-(4-pyridinyl)-1-azetidinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-1H-indole-2-carboxylic acid to obtain the desired product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
特性
IUPAC Name |
(1-methylindol-2-yl)-(3-pyridin-4-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20-16-5-3-2-4-14(16)10-17(20)18(22)21-11-15(12-21)13-6-8-19-9-7-13/h2-10,15H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQFJQDEJKDABQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CC(C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)
![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)

![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![4-[4-(1H-indol-3-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5366023.png)